

Application of capillary electrophoresis for Mianserin impurity profiling.

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Compound of Interest		
Compound Name:	Mianserin impurity-1	
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Application of Capillary Electrophoresis for Mianserin Impurity Profiling

Application Note and Protocol

Introduction

Mianserin is a tetracyclic antidepressant used in the treatment of depression.[1] As with any pharmaceutical compound, ensuring the purity of the active pharmaceutical ingredient (API) and the finished drug product is critical for safety and efficacy. Impurity profiling is the identification and quantification of all potential impurities, including process-related impurities, degradation products, and metabolites. Capillary electrophoresis (CE) offers a high-efficiency, low-cost, and orthogonal analytical approach to traditional high-performance liquid chromatography (HPLC) methods for impurity profiling.[2][3] Its different separation mechanism makes it a powerful tool for detecting impurities that may co-elute with the main peak in HPLC. [4]

This application note details a capillary zone electrophoresis (CZE) method for the impurity profiling of Mianserin, including the separation of its main metabolites, desmethylmianserin (DMIA) and 8-hydroxymianserin (OHMIA), which are often considered in impurity analysis.[1]

Principle of Separation



Capillary Zone Electrophoresis (CZE) separates charged molecules in a narrow-bore fusedsilica capillary under the influence of a high electric field. The separation is based on the differential migration of analytes due to their charge-to-size ratio. In this application, a chiral selector, hydroxypropyl-β-cyclodextrin, is incorporated into the background electrolyte to enable the separation of Mianserin's enantiomers and its chiral metabolites.[1]

Experimental Protocols Instrumentation and Materials

- Instrument: Capillary Electrophoresis System with a UV detector.
- Capillary: Fused-silica capillary, 48.5 cm total length (40.0 cm effective length), 50 μm internal diameter.[5][6]
- · Reagents:
 - Mianserin hydrochloride (Reference Standard)
 - Desmethylmianserin hydrochloride (Reference Standard)[1]
 - 8-hydroxymianserin maleate (Reference Standard)[1]
 - Hydroxypropyl-β-cyclodextrin (HP-β-CD)[1][7]
 - Phosphoric acid (H₃PO₄)
 - Triethylamine (TEA)
 - Sodium hydroxide (for pH adjustment)
 - Milli-Q water or equivalent
 - Tetracycline (Internal Standard, where applicable)[6]

Preparation of Solutions

 Background Electrolyte (BGE): Prepare a solution of 2 mM hydroxypropyl-β-cyclodextrin in a phosphoric acid/triethylamine buffer adjusted to pH 3.0.[1]



- Sample Diluent: Milli-Q water.[1]
- Standard Stock Solutions: Prepare individual stock solutions of Mianserin HCl,
 Desmethylmianserin HCl, and 8-hydroxymianserin maleate in the sample diluent at a concentration of 1 mg/mL.
- Working Standard Solution: Prepare a mixed working standard solution containing Mianserin and its impurities at appropriate concentrations (e.g., Mianserin at 100 μg/mL and impurities at 1 μg/mL) by diluting the stock solutions with the sample diluent.
- Sample Preparation: Dissolve the Mianserin drug substance or a powdered tablet formulation in the sample diluent to achieve a target concentration of Mianserin (e.g., 1 mg/mL). Sonicate and filter through a 0.45 μm syringe filter before analysis.

Capillary Electrophoresis Method

- Capillary Conditioning: Before the first use, rinse the new capillary with 1 M NaOH for 20 minutes, followed by Milli-Q water for 20 minutes, and finally with the background electrolyte for 30 minutes.
- Pre-run Conditioning: Before each injection, rinse the capillary with the background electrolyte for 2 minutes.
- Injection:
 - Inject a small plug of Milli-Q water (pressure injection at 50 mbar for 3.7 s).[1]
 - Inject the sample using a voltage injection of 5 kV for 10 s.[1] This field-amplified sample injection technique enhances sensitivity.[1]
 - Inject a small plug of the background electrolyte (pressure injection at 50 mbar for 3.7 s).
- Separation Conditions:

Voltage: 25 kV[6]

Temperature: 20°C[1]



- Detection: UV at 211 nm[1]
- Post-run: After each run, rinse the capillary with the background electrolyte.

Data Presentation

The following tables summarize the quantitative data for the analysis of Mianserin and its related substances by capillary electrophoresis.

Table 1: Method Validation Parameters for Mianserin Enantiomers[5]

Parameter	S(+) Enantiomer	R(-) Enantiomer
Linearity Range (ng/mL)	5 - 150	5 - 150
Correlation Coefficient (r)	> 0.992	> 0.992
LOD (ng/mL)	Not Reported	Not Reported
LOQ (ng/mL)	5	5
Intra-day Precision (%CV)	1.9 - 4.3	1.55 - 4.04
Inter-day Precision (%CV)	Not Reported	Not Reported
Accuracy (% Recovery)	Not Reported	Not Reported

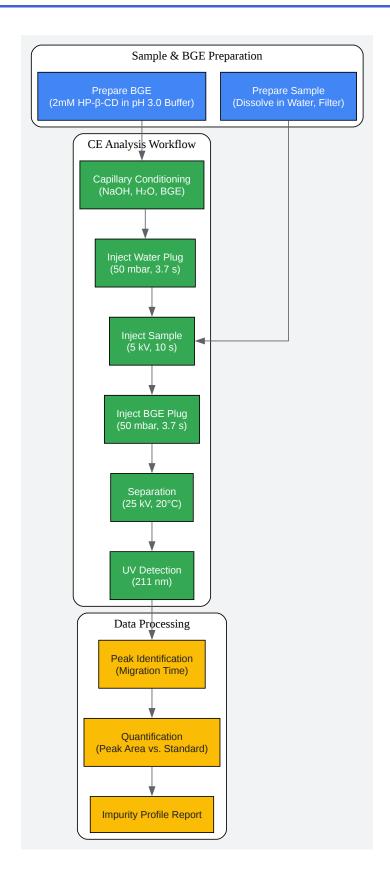
Table 2: Method Validation Parameters for Mianserin and its Metabolites[1]



Analyte	Linearity Range (ng/mL)	Correlatio n Coefficie nt (r)	LOQ (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (Deviatio n from Theoretic al)
(S)- Mianserin	10 - 150	0.992 - 0.999	5	2 - 14	5 - 14	< 12.5%
(R)- Mianserin	10 - 150	0.992 - 0.999	5	2 - 14	5 - 14	< 12.5%
(S)- Desmethyl mianserin	10 - 150	0.992 - 0.999	5	2 - 14	5 - 14	< 12.5%
(R)- Desmethyl mianserin	10 - 150	0.992 - 0.999	5	2 - 14	5 - 14	< 12.5%
(S)-8- Hydroxymi anserin	20 - 300	0.992 - 0.999	15	2 - 14	5 - 14	< 12.5%
(R)-8- Hydroxymi anserin	20 - 300	0.992 - 0.999	15	2 - 14	5 - 14	< 12.5%

Mandatory Visualizations





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Caption: Experimental workflow for Mianserin impurity profiling by CE.





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